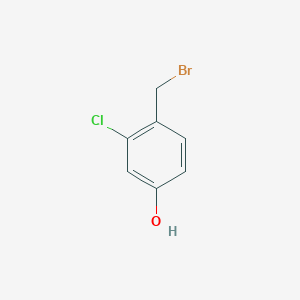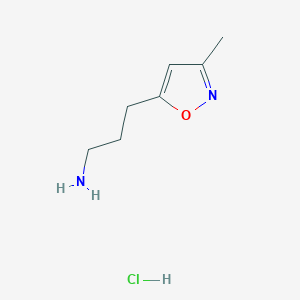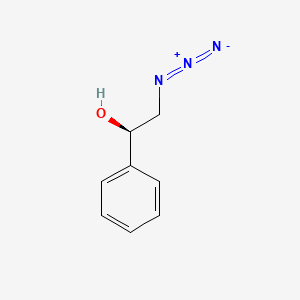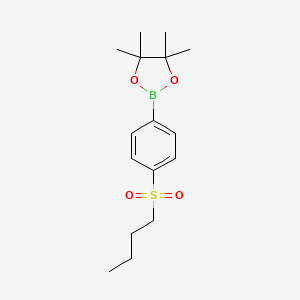
4-(Bromomethyl)-3-chlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-3-chlorophenol is an organic compound with the molecular formula C7H6BrClO It consists of a benzene ring substituted with a bromomethyl group at the fourth position and a chlorine atom at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-chlorophenol can be achieved through several methods. One common approach involves the bromination of 3-chlorophenol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent product quality and yield. The bromination reaction can be optimized by controlling the temperature, reaction time, and concentration of reagents. The use of NBS as a brominating agent is preferred due to its high selectivity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-3-chlorophenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with reagents such as sodium azide or potassium thiolate.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenols, amines, or ethers.
Oxidation: Formation of 4-(bromomethyl)-3-chlorobenzaldehyde or 4-(bromomethyl)-3-chlorobenzoic acid.
Reduction: Formation of 4-methyl-3-chlorophenol
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-3-chlorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive bromomethyl group.
Medicine: Investigated for its potential use in the development of new drugs, particularly as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-3-chlorophenol involves its ability to act as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity makes it useful in biochemical studies and drug development. The molecular targets and pathways involved include enzyme active sites and DNA bases, where the compound can modify the structure and function of these biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromomethylphenol: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
3-Chlorophenol: Lacks the bromomethyl group, reducing its utility as an alkylating agent.
4-(Bromomethyl)-2-chlorophenol: Similar structure but with the chlorine atom at a different position, affecting its reactivity and applications
Uniqueness
4-(Bromomethyl)-3-chlorophenol is unique due to the presence of both bromomethyl and chlorine substituents on the benzene ring. This combination enhances its reactivity and versatility in chemical synthesis and research applications. The specific positioning of these substituents also influences the compound’s chemical behavior, making it a valuable intermediate in various synthetic pathways .
Eigenschaften
Molekularformel |
C7H6BrClO |
|---|---|
Molekulargewicht |
221.48 g/mol |
IUPAC-Name |
4-(bromomethyl)-3-chlorophenol |
InChI |
InChI=1S/C7H6BrClO/c8-4-5-1-2-6(10)3-7(5)9/h1-3,10H,4H2 |
InChI-Schlüssel |
MOQJSDMTYUVDJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)Cl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(piperidin-1-yl)-3-(piperidine-1-sulfonyl)-N-{[1-(prop-2-en-1-yl)cyclopropyl]sulfonyl}benzamide](/img/structure/B13549521.png)
![2-[Boc-(isopentyl)amino]ethanol](/img/structure/B13549535.png)

![4-(Benzo[b]thiophen-3-yl)butanal](/img/no-structure.png)



![2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]aceticacid](/img/structure/B13549610.png)
